Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Description
Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS: 1353878-05-3) is a piperidine derivative with a molecular formula of C22H28N2O3 and a molecular weight of 368.47 g/mol . Its structure features a benzyl carbamate group at the 1-position of the piperidine ring, a hydroxyl group at the 4-position, and a 3,4-dimethylphenylamino-methyl substituent. The compound is primarily used as a synthetic intermediate in pharmaceutical and biochemical research.
Properties
IUPAC Name |
benzyl 4-[(3,4-dimethylanilino)methyl]-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-8-9-20(14-18(17)2)23-16-22(26)10-12-24(13-11-22)21(25)27-15-19-6-4-3-5-7-19/h3-9,14,23,26H,10-13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMFQMXTZPYLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate, also known by its CAS number 1353878-05-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyl group and a benzyl group, along with a 3,4-dimethylphenyl moiety. Its structural formula can be represented as:
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better efficacy than the reference drug bleomycin . The mechanism involves the modulation of apoptotic pathways and the interaction with cellular signaling proteins.
2. Cholinesterase Inhibition
The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for Alzheimer's disease treatment. Studies indicate that its binding affinity to these enzymes is enhanced due to its structural features, which promote effective interaction with the active sites . This dual inhibition could help in ameliorating cognitive decline associated with neurodegenerative diseases.
3. Antioxidant Properties
Research has also pointed out that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is critical for preventing cell damage and maintaining cellular health .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests that it can enhance acetylcholine levels in synaptic clefts, potentially improving neurotransmission in cholinergic pathways.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, the compound may lead to decreased tumor growth and survival.
- Radical Scavenging : Its antioxidant capacity helps mitigate oxidative stress-related damage.
Case Studies
Several case studies have been documented regarding the efficacy of piperidine derivatives similar to this compound:
| Study | Findings | |
|---|---|---|
| Liu et al., 2023 | Demonstrated cytotoxicity in FaDu cells | Supports potential as an anticancer agent |
| Malawska & Gobec | Highlighted dual cholinesterase inhibition | Suggests application in Alzheimer’s treatment |
| Recent Antioxidant Study | Showed significant radical scavenging activity | Indicates potential for neuroprotection |
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate may serve as dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are utilized in the management of type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release, thus improving glycemic control .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly through modulation of neurotransmitter systems. Similar compounds have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases .
Anticancer Activity
There is emerging evidence that piperidine derivatives can exhibit anticancer properties. Studies have shown that related compounds may inhibit tumor growth and induce apoptosis in various cancer cell lines, including colorectal and renal cancers . The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Study 1: DPP-4 Inhibition in Type 2 Diabetes
A study investigated the effects of a DPP-4 inhibitor on glycemic control in patients with type 2 diabetes. The results indicated significant reductions in HbA1c levels and improvements in fasting plasma glucose levels after treatment with a similar compound to this compound .
Case Study 2: Neuroprotective Mechanisms
In a preclinical model of Alzheimer's disease, a piperidine derivative demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated animals. This suggests that compounds like this compound could have therapeutic potential for neurodegenerative disorders .
Comparative Data Table
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 549.6 ± 50.0 °C (predicted)
- Density : 1.2 ± 0.1 g/cm³
- Storage : Requires storage at -20°C for long-term stability .
- Safety : Classified as hazardous (H303, H313, H333), necessitating protective equipment during handling .
Comparison with Structurally Similar Compounds
Benzyl 4-(4-Fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 19656-83-8)
- Structure: Replaces the 3,4-dimethylphenylamino-methyl group with a 4-fluorophenyl substituent .
- Molecular Formula: C19H20FNO3 (predicted).
- No reported toxicity data, unlike the target compound’s explicit hazards .
Benzyl 4-Ethyl-4-hydroxypiperidine-1-carboxylate (CAS: 1638760-22-1)
- Structure: Substitutes the amino-methyl-aryl group with a simple ethyl chain .
- Molecular Formula: C15H21NO3.
- Key Differences: Lower Molecular Weight (263.33 g/mol vs. 368.47 g/mol), likely improving solubility in non-polar solvents. Reduced Steric Hindrance: The ethyl group lacks the aromatic and amino functionalities, simplifying synthetic modifications .
Benzyl 4-Hydroxy-1-piperidinecarboxylate (CAS: 95798-23-5)
- Structure: Contains only the hydroxyl group at the 4-position, omitting the amino-methyl-aryl substituent .
- Molecular Formula: C13H17NO3.
- Key Differences :
Benzyl 4-(Aminomethyl)-4-hydroxypiperidine-1-carboxylate (CAS: 85151-16-2)
- Structure: Features an unsubstituted aminomethyl group instead of the dimethylphenylamino-methyl group .
- Molecular Formula : C14H20N2O3.
- Key Differences: Basic Amino Group: The free amine enables conjugation with electrophilic reagents, unlike the target compound’s tertiary amine. Lower LogP (1.75 vs. predicted higher values for the target compound), suggesting differences in membrane permeability .
Physicochemical Data Table
*Predicted values based on structural analogs.
Q & A
Q. Key Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Benzyl chloroformate, Et₃N, CH₂Cl₂, 0–25°C | 70–85% |
| 2 | 3,4-Dimethylphenylamine, NaBH₄, MeOH, RT | 50–65% |
Advanced: How can researchers optimize the yield of the target compound in multi-step syntheses?
Methodological Answer:
Optimization strategies include:
- Stoichiometry Adjustments : Use a 1.2–1.5 molar excess of 3,4-dimethylphenylamine to drive reductive amination to completion .
- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of intermediates .
- Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps (e.g., benzylation) to minimize side reactions .
- Analytical Monitoring : Track reaction progress via TLC (Rf ≈ 0.4 in EtOAc/hexane 3:7) or HPLC (C18 column, acetonitrile/water 60:40) .
Data Contradiction Note : Yields for similar compounds vary (26–79%) due to differences in steric hindrance and purification methods . Cross-validate with GC/MS or LC/MS to confirm product identity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .
- First Aid :
- Skin Contact : Wash immediately with soap/water for ≥15 minutes .
- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Storage : Store in amber glass vials at 2–8°C, away from oxidizers (e.g., peroxides) .
Toxicological Note : Limited data exist on chronic toxicity. Conduct acute toxicity assays (e.g., OECD 423) if used in biological studies .
Advanced: How to resolve discrepancies in crystallographic data during structure determination?
Methodological Answer:
- Software Tools : Refine structures using SHELXL (for least-squares minimization) or OLEX2 (for visualization and disorder modeling) .
- Common Issues :
- Cross-Validation : Compare X-ray data with NMR (e.g., ¹H/¹³C chemical shifts) and IR spectra (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Example : A piperidine derivative showed a 0.05 Å positional error in the hydroxyl group due to disorder; this was resolved by lowering the crystal measurement temperature to 100 K .
Basic: Which analytical techniques confirm the compound's purity and structure?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H NMR (CDCl₃): δ 7.3–7.1 (aromatic protons), δ 4.5 (benzyl CH₂), δ 3.7 (piperidine N-CH₂) .
- Mass Spectrometry : ESI-MS m/z calculated for C₂₂H₂₈N₂O₃: 380.2; observed: 380.1 .
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water 55:45); purity >95% if single peak with RT = 8.2 min .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
